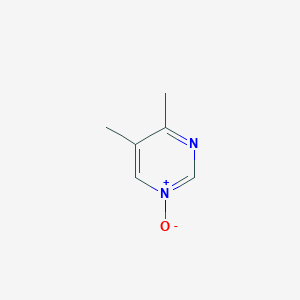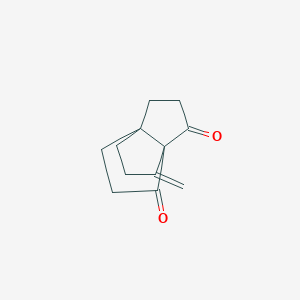
2-Fluorophenyl cyclopentyl ketone
Vue d'ensemble
Description
2-Fluorophenyl cyclopentyl ketone, also known as cyclopentyl(2-fluorophenyl)methanone, is a chemical compound with the molecular formula C12H13FO and a molecular weight of 192.2 g/mol . This compound is categorized as a precursor in the synthesis of fluoroketamine and is primarily used for research and forensic applications .
Mécanisme D'action
Target of Action
2-Fluorophenyl cyclopentyl ketone is primarily used as a precursor in the synthesis of fluoroketamine
Mode of Action
It is known to be a precursor in the synthesis of fluoroketamine , which suggests that it may undergo various chemical reactions to form more complex structures.
Biochemical Pathways
As a precursor in the synthesis of fluoroketamine , it may be involved in various biochemical reactions and pathways related to the synthesis and action of fluoroketamine.
Pharmacokinetics
Its solubility in methyl acetate is reported to be 20 mg/ml , which may influence its bioavailability.
Result of Action
As a precursor in the synthesis of fluoroketamine , its primary role may be in contributing to the formation of fluoroketamine and its subsequent effects.
Action Environment
Its storage condition is recommended to be at -20°c , suggesting that temperature may play a role in maintaining its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorophenyl cyclopentyl ketone typically involves the reaction of 2-fluorobenzonitrile with cyclopentyl magnesium bromide (a Grignard reagent), followed by a bromination reaction to obtain α-bromocyclopentyl-(2-fluorophenyl)-ketone . The reaction of the obtained ketone with methylamine at low temperatures (-40°C) results in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques, ensuring high purity and yield. The compound is often produced in solution form, typically in methyl acetate, to facilitate its use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorophenyl cyclopentyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Fluorophenyl cyclopentyl ketone is primarily used as an analytical reference standard and a precursor in the synthesis of fluoroketamine . Its applications span several fields:
Chemistry: Used in the synthesis of novel compounds and as a reference standard in analytical chemistry.
Biology: Employed in studies involving the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of new anesthetic and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes
Comparaison Avec Des Composés Similaires
Ketamine: A well-known anesthetic and analgesic with a similar structure but with a chlorine atom instead of fluorine.
2-Fluorodeschloroketamine: An analog of ketamine where the chlorine group is replaced by fluorine, similar to 2-fluorophenyl cyclopentyl ketone.
Uniqueness: this compound is unique due to its specific substitution pattern and its role as a precursor in the synthesis of fluoroketamine. The presence of the fluorine atom imparts distinct chemical properties, such as increased lipophilicity and altered metabolic stability, compared to its chlorine-substituted analogs .
Propriétés
IUPAC Name |
cyclopentyl-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZOQLBNNRMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548979 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111982-45-7 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)













